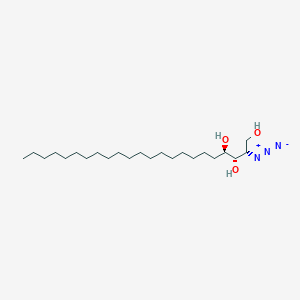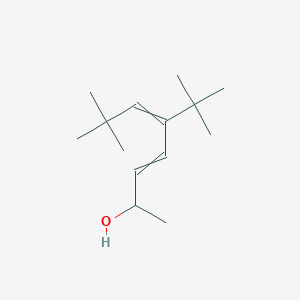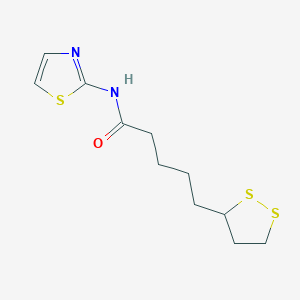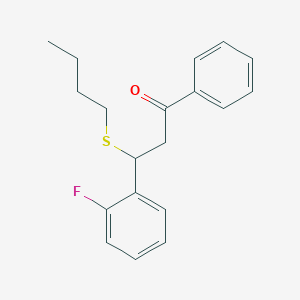![molecular formula C13H7F6NO2S B12626131 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine CAS No. 950693-99-9](/img/structure/B12626131.png)
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a benzene ring, which is further connected to a sulfonyl group and a pyridine ring. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 1,3-Bis(trifluoromethyl)benzene
- Trifluoromethyl ethers
Uniqueness
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine stands out due to the combination of its trifluoromethyl groups and the sulfonyl-pyridine structure. This unique arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
CAS No. |
950693-99-9 |
|---|---|
Molecular Formula |
C13H7F6NO2S |
Molecular Weight |
355.26 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]sulfonylpyridine |
InChI |
InChI=1S/C13H7F6NO2S/c14-12(15,16)8-5-9(13(17,18)19)7-10(6-8)23(21,22)11-3-1-2-4-20-11/h1-7H |
InChI Key |
OZAXBBBMSJBIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)



![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)


![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)

